molecular formula C13H16N6O3S B2894567 (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone CAS No. 1396876-82-6

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Cat. No. B2894567
M. Wt: 336.37
InChI Key: KUXIJDHNEBQYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a piperazine ring which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . It also contains a methylsulfonyl group and a phenyl group attached to the piperazine ring. The other part of the molecule is a 2-phenyl-2H-tetrazol-5-yl group. Tetrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring. The sulfonyl group is likely to be in a sulfonyl plane, and the phenyl and tetrazole rings are likely to be planar as well .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The sulfonyl group could potentially undergo substitution reactions, and the tetrazole ring could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. The presence of the piperazine ring and the sulfonyl group could potentially increase the solubility of the compound .

Scientific Research Applications

Potential Applications in Scientific Research

Drug Metabolism and Pharmacokinetics

Studies on compounds with similar structures, such as various piperazine derivatives, have been conducted to understand their metabolism, pharmacokinetics, and disposition within the human body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were characterized to understand its pharmacokinetics and metabolite profiling (Renzulli et al., 2011). Similar research could apply to "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone," focusing on its metabolic pathways, the role of human enzymes in its biotransformation, and its elimination routes.

Antidote for Poisoning

Compounds like fomepizole, which is used in treating methanol and ethylene glycol poisonings by inhibiting alcohol dehydrogenase, highlight the therapeutic applications of chemical inhibitors in acute toxicology. Fomepizole's effectiveness in preventing the metabolic conversion of toxic alcohols into their harmful metabolites, as demonstrated in various clinical settings (Brent et al., 2001), could provide a framework for researching the potential therapeutic uses of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" in similar scenarios.

Receptor Binding Studies

Research into specific receptor antagonists or agonists, such as the study on SB-649868 for insomnia treatment, often involves detailed analysis of the compound's interaction with target receptors and its effect on physiological pathways (Renzulli et al., 2011). The detailed study of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" could similarly involve its binding affinity, efficacy, and selectivity towards specific biological receptors, contributing to the development of novel therapeutics.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)12-14-16-19(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXIJDHNEBQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

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